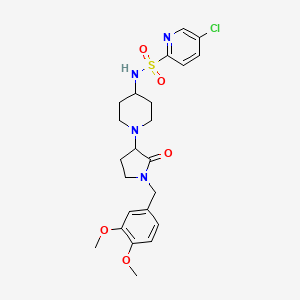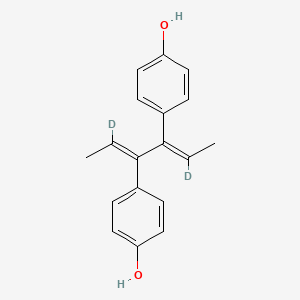
Dienestrol-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dienestrol-d2 is a deuterium-labeled synthetic non-steroidal estrogen. It is structurally similar to dienestrol, with the addition of deuterium atoms. Dienestrol itself is used to treat conditions such as atrophic vaginitis and kraurosis vulvae . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dienestrol-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the dienestrol molecule. The process typically involves the selective replacement of hydrogen atoms with deuterium atoms in the chemical structure of dienestrol . This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully monitored to maintain the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Dienestrol-d2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound epoxides, while reduction can produce this compound alcohols .
Wissenschaftliche Forschungsanwendungen
Dienestrol-d2 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in research related to estrogen receptors and hormone-related diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents
Wirkmechanismus
Dienestrol-d2, like dienestrol, acts as an estrogen receptor agonist. It passively diffuses into target cells and interacts with estrogen receptors. The complex then enters the cell nucleus and binds to DNA, initiating or enhancing gene transcription and protein synthesis . This mechanism is similar to that of natural estrogens, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dienestrol: The non-deuterated form of dienestrol-d2.
Diethylstilbestrol: Another synthetic non-steroidal estrogen with similar therapeutic uses.
Hexestrol: A synthetic estrogen with structural similarities to dienestrol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4-[(2E,4E)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D |
InChI-Schlüssel |
NFDFQCUYFHCNBW-IIHYDLBGSA-N |
Isomerische SMILES |
[2H]/C(=C(\C(=C(\C)/[2H])\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O)/C |
Kanonische SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


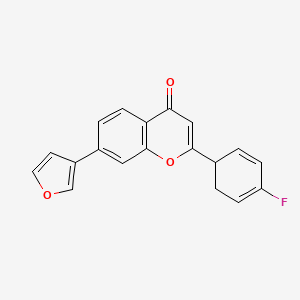
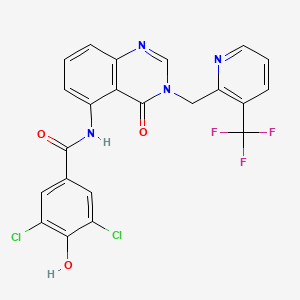
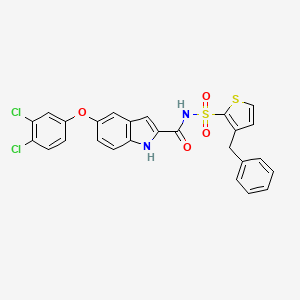
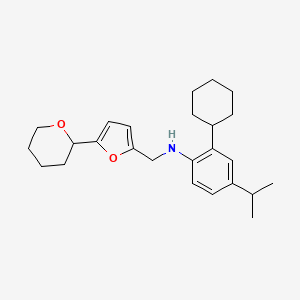
![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)

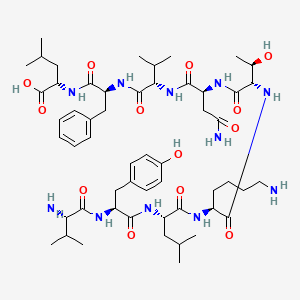

![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
